The synthesis of [2-(Fmoc-amino)acetamido]methyl Acetate typically involves several key steps:
The primary products from these reactions include:
The mechanism of action for [2-(Fmoc-amino)acetamido]methyl Acetate primarily revolves around its role as a linker in ADCs:
This mechanism underscores its utility in targeted cancer therapies where precision and controlled drug release are paramount .
[2-(Fmoc-amino)acetamido]methyl Acetate has several scientific applications:
[2-(Fmoc-amino)acetamido]methyl acetate (CAS 1599440-06-8) represents a specialized bifunctional compound with strategic importance in peptide science and bioconjugation chemistry. Its molecular architecture integrates two orthogonal protective functionalities: the fluorenylmethyloxycarbonyl (Fmoc) group shielding the primary amine and the acetate moiety protecting a hydroxymethyl group. This dual-protection system enables sequential deprotection strategies critical for advanced chemical synthesis [1] [3]. The compound’s significance stems from its role as:
Table 1: Key Molecular Characteristics of [2-(Fmoc-amino)acetamido]methyl Acetate
| Property | Specification |
|---|---|
| CAS Registry Number | 1599440-06-8 |
| Molecular Formula | C₂₀H₂₀N₂O₅ |
| Molecular Weight | 368.38 g/mol |
| IUPAC Name | [[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methyl acetate |
| SMILES | CC(=O)OCNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Orthogonal Protections | Fmoc (base-labile), Acetate (acid/base-labile) |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9